molecular formula C15H15N3O2S B2767485 Ethyl 2-(2,2-dicyanoethenylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate CAS No. 329904-36-1

Ethyl 2-(2,2-dicyanoethenylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Cat. No.: B2767485
CAS No.: 329904-36-1
M. Wt: 301.36
InChI Key: ISUNUPBOKSRBBS-UHFFFAOYSA-N
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Description

The compound is a derivative of N-(2,2-dicyanoethenyl)aminoacetonitrile , which is used in the synthesis of unique polyfunctionally substituted pyrroles, heterocyclopyrimidines, and 2H-1-benzopyran-2-ones .


Synthesis Analysis

The key precursor N-(2,2-dicyanoethenyl)aminoacetonitrile was prepared in a high yield reaction, upon treatment of aminoacetonitrile hydrogen sulphate with an equimolar amount of ethyl 2-cyano-3-ethoxypropenonitrile in an aqueous alcoholic NaOH solution at room temperature .


Chemical Reactions Analysis

The compound N-(2,2-dicyanoethenyl)aminoacetonitrile reacted with an equimolar amount of diazomethane in dry ether at ice bath to yield the corresponding N-methyl derivative .

Scientific Research Applications

Synthesis and Biological Activities

Ethyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate and its derivatives have been explored for their potential in synthesizing various biologically active compounds. For example, by converting this compound into ethyl 2-(acetylamino) and ethyl 2-(propionylamino) derivatives, researchers have synthesized compounds that exhibit promising antibacterial, antifungal, and anti-inflammatory activities. These synthesized compounds have been treated with aromatic aldehydes to produce Schiff bases, which have been characterized by spectral analysis and screened for their biological activities (Narayana et al., 2006).

Chemical Reactions and Structural Analysis

Research has also delved into the chemistry of iminofurans and the recyclization of related compounds. The reaction of ethyl 2-[2-oxo-5-phenylfuran-3(2H)-ylideneamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate with primary amines, leading to new derivatives, has been studied. These compounds' structures have been determined by X-ray analysis, providing insights into the recyclization mechanisms and structural dynamics of such reactions (Shipilovskikh et al., 2014).

Antimicrobial and Antioxidant Properties

Further investigations have synthesized new derivatives by simple procedures, exploring their antimicrobial and antioxidant activities. Compounds such as ethyl 2-(4-methoxyphenyl)-3-(thiophene-2-carbonyl)cyclopropanecarboxylates have shown excellent antibacterial and antifungal properties, as well as significant antioxidant potential. These findings are supported by docking studies, suggesting the pharmaceutical properties of these molecules (Raghavendra et al., 2016).

Novel Heterocyclic Compounds with Potential Hypnotic Activity

Ethyl-4,5,6,7-tetrahydro-2-isothiocyanato-1-benzothiophene-3-carboxylate, a related compound, has been used to synthesize benzothieno[2,3-d]pyrimidine derivatives and other novel heterocyclic compounds with potential hypnotic activity. This research has expanded the understanding of the synthetic utility of ethyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate derivatives and their potential therapeutic applications (Ghorab et al., 1995).

Properties

IUPAC Name

ethyl 2-(2,2-dicyanoethenylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O2S/c1-2-20-15(19)13-11-5-3-4-6-12(11)21-14(13)18-9-10(7-16)8-17/h9,18H,2-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISUNUPBOKSRBBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCCC2)NC=C(C#N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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